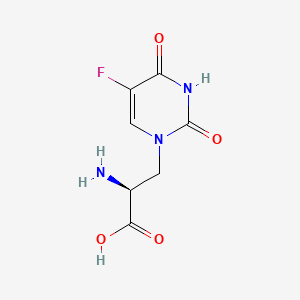

(S)-(-)-5-fluorowillardiine

Descripción general

Descripción

Métodos De Preparación

Fluoro-Willardiine se sintetiza a partir de la base nitrogenada uracilo, que se encuentra en el ARN . Las condiciones de reacción específicas y los métodos de producción industrial para Fluoro-Willardiine no están ampliamente documentados, pero se sabe que el compuesto existe como dos isómeros distintos: (2R) o D y (2S) o L .

Análisis De Reacciones Químicas

Fluoro-Willardiine sufre varias reacciones químicas, incluyendo oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones en investigación científica

Fluoro-Willardiine tiene varias aplicaciones en investigación científica, particularmente en los campos de la química, la biología y la medicina. En química, se utiliza para estudiar la estructura y función de los receptores ionotrópicos de glutamato, que son importantes para la transmisión sináptica en el cerebro . En biología, Fluoro-Willardiine se utiliza para investigar el papel de los receptores AMPA en varios procesos fisiológicos y patológicos, incluyendo el aprendizaje y la memoria, la neurodegeneración y la epilepsia . En medicina, el compuesto se utiliza para evaluar los efectos de posibles agentes terapéuticos que se dirigen a los receptores AMPA . Además, Fluoro-Willardiine radiomarcada se ha utilizado para estudiar la distribución de los receptores ionotrópicos de glutamato en los cerebros de roedores .

Aplicaciones Científicas De Investigación

Pharmacological Properties

(S)-(-)-5-Fluorowillardiine exhibits a significantly higher potency compared to other AMPA receptor agonists. It has an EC50 value of approximately 1.5 µM, making it seven times more potent than AMPA and thirty times more potent than willardiine . This selectivity and potency make it an invaluable tool for researchers studying synaptic transmission and plasticity.

2.1. AMPA Receptor Studies

This compound is primarily used to investigate the binding and activation of AMPA receptors in various experimental setups:

- Binding Studies : Research has demonstrated that (S)-[3H]-5-fluorowillardiine binds specifically to AMPA receptors in rat brain synaptic membranes, with high binding levels observed in regions such as the dentate gyrus and CA1 area of the hippocampus . The binding affinity was notably increased in the presence of potassium thiocyanate, indicating its potential for studying receptor dynamics under different physiological conditions.

- Neurotoxicity Assessments : The compound has been utilized to assess neurotoxic effects in cultured neurons, revealing biphasic dose-dependent toxicity profiles. In particular, studies have shown that it can induce significant cell death in cortical neurons, which is crucial for understanding excitotoxicity mechanisms associated with various neurological disorders .

2.2. In Vivo Applications

While this compound is primarily used in vitro due to its excitotoxic properties, it has also been employed in vivo to study the integrity of glutamate receptors during conditions such as acute liver failure . This application highlights its relevance in understanding how systemic physiological changes can affect neuronal signaling pathways.

Structural and Chemical Insights

This compound is derived from uracil and exists as two isomers: (S) and (R). The fluorine atom at the 5-position enhances its affinity for AMPA receptors while reducing its interaction with kainate receptors . This structural specificity allows researchers to manipulate receptor activity selectively, facilitating detailed studies on receptor function and pharmacology.

Case Studies and Experimental Findings

Several studies have documented the applications of this compound in various experimental contexts:

- Study on Receptor Binding : A study reported that (S)-[3H]-5-fluorowillardiine effectively identified two distinct binding sites on AMPA receptors with varying affinities, demonstrating its utility in dissecting receptor pharmacodynamics .

- Neurotoxic Effects : Research involving cultured murine neurons highlighted that exposure to this compound led to significant neurotoxicity, providing insights into the mechanisms of excitotoxicity related to AMPA receptor activation .

Summary Table of Key Findings

Mecanismo De Acción

Fluoro-Willardiine ejerce sus efectos uniéndose selectivamente y activando los receptores AMPA, que son un tipo de receptor ionotrópico de glutamato . La activación de estos receptores conduce a la entrada de iones de sodio en la neurona, lo que provoca la despolarización y la generación de un potencial postsináptico excitatorio . El sustituyente flúor en la posición 5 del anillo de uracilo aumenta la afinidad del compuesto por el receptor AMPA, convirtiéndolo en un potente agonista . Los objetivos moleculares y las vías implicadas en la acción de Fluoro-Willardiine incluyen las subunidades del receptor AMPA y las vías de señalización descendentes que se activan tras la activación del receptor .

Comparación Con Compuestos Similares

Fluoro-Willardiine es estructuralmente similar a otros análogos de willardiine, como la propia willardiine y 5-Bromowillardiine . Estos compuestos también actúan como agonistas de los receptores AMPA y kainato, pero difieren en sus afinidades de unión y selectividades . Por ejemplo, 5-Bromowillardiine tiene una mayor afinidad por el receptor kainato en comparación con Fluoro-Willardiine . La característica única de Fluoro-Willardiine es su activación selectiva del receptor AMPA, lo que lo convierte en una herramienta valiosa para estudiar la función de estos receptores en el cerebro .

Actividad Biológica

(S)-(-)-5-Fluorowillardiine is a synthetic compound that serves as a potent and selective agonist for AMPA receptors, which are critical in mediating fast excitatory synaptic transmission in the mammalian brain. This article delves into its biological activity, including its potency, neurotoxicity, and applications in research.

Overview of this compound

This compound is derived from the natural compound willardiine and exhibits significantly higher potency at AMPA receptors compared to its parent compound. It is characterized by its fluorine substituent, which enhances its binding affinity and selectivity for these receptors. The compound exists as two isomers: (S) and (R), with the (S) isomer being the biologically active form.

Key Properties

- Potency :

- Selectivity :

This compound activates AMPA receptors, leading to an influx of sodium ions, which depolarizes the neuron and contributes to excitatory neurotransmission. Its action can be characterized by rapid activation followed by desensitization, a common feature among AMPA receptor agonists.

Desensitization Profiles

The desensitization of this compound is notable:

- Produces rapidly but incompletely desensitizing responses.

- Desensitization sequence: fluoro > willardiine > nitro = chloro > bromo > iodo > kainate .

Neurotoxicity Studies

Research has demonstrated that this compound exhibits neurotoxic effects on cultured neurons.

Case Studies on Neurotoxicity

- Cell Viability Assays :

- Mechanisms of Neurotoxicity :

Applications in Research

This compound has been utilized extensively in research to study glutamate receptor dynamics due to its selective agonistic properties.

Research Applications

- Receptor Distribution Studies : Radiolabeled versions of the compound have been employed to map ionotropic glutamate receptor distribution in rodent brains .

- Allosteric Modulation : It has been used to evaluate various allosteric modulators affecting AMPA receptor activity .

Summary Table of Biological Activity

| Property | Value |

|---|---|

| EC50 (AMPA Activation) | 1.5 µM |

| Potency Relative to AMPA | 7x more potent |

| Potency Relative to Willardiine | 30x more potent |

| Neurotoxic EC50 | 0.70 µM (high-affinity), 170 µM (low-affinity) |

| Desensitization Profile | Rapid but incomplete |

Propiedades

IUPAC Name |

(2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBWPFHJYSTVBCZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042609 | |

| Record name | (S)-(-)-5-Fluorowillardine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140187-23-1 | |

| Record name | (αS)-α-Amino-5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140187-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorowillardiine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140187231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-5-Fluorowillardine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-5-Fluorowillardiine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluorowillardiine, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CTR2LWV5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.